molecular formula C13H15BrSi B8536625 (4-Bromonaphthalen-1-yl)trimethylsilane

(4-Bromonaphthalen-1-yl)trimethylsilane

Cat. No.: B8536625
M. Wt: 279.25 g/mol
InChI Key: CLGFGUHMWWZOPY-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)trimethylsilane is an organosilicon compound featuring a brominated naphthalene core linked to a trimethylsilyl group. This structure combines the aromatic properties of naphthalene with the steric and electronic effects of the silyl moiety, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for advanced materials.

Properties

Molecular Formula

C13H15BrSi

Molecular Weight

279.25 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl)-trimethylsilane

InChI

InChI=1S/C13H15BrSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3

InChI Key

CLGFGUHMWWZOPY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The procedure begins with 1,4-dibromonaphthalene as the starting material. In a rigorously anhydrous environment, n-butyllithium (nBuLi) selectively deprotonates the naphthalene ring at the position adjacent to the bromine substituent. Subsequent treatment with trimethylsilyl triflate (TMSOTf) introduces the trimethylsilyl group at the activated site, yielding the target compound.

Key steps :

  • Lithiation : Conducted at -78°C in tetrahydrofuran (THF) to ensure regioselective deprotonation.

  • Electrophilic quenching : TMSOTf is added dropwise to the lithiated intermediate, facilitating rapid silylation.

  • Workup and purification : Neutralization with aqueous NaOH, extraction with diethyl ether, and chromatographic purification using pentane or dichloromethane/pentane gradients.

Optimization Insights

  • Temperature control : Maintaining -78°C during lithiation prevents side reactions such as disilylation or bromine displacement.

  • Solvent choice : THF stabilizes the lithio intermediate, while diethylene glycol dimethyl ether (diglyme) has been explored for improved solubility in analogous systems.

  • Reagent stoichiometry : A 1.2:1 molar ratio of TMSOTf to lithiated intermediate ensures complete conversion, as excess reagent may lead to byproducts.

Table 1. Representative Reaction Conditions and Yields

Starting MaterialReagentsTemperatureTimeYield
1,4-DibromonaphthalenenBuLi, TMSOTf-78°C → rt1.5 h82%*
*Assumed yield based on analogous 8-bromo isomer synthesis.

Alternative Synthetic Routes

Grignard-Based Silylation

While less common, Grignard reagents (e.g., Mg turnings) can generate nucleophilic naphthalenyl species for silylation. However, this method suffers from lower regioselectivity compared to lithiation, as magnesium’s bulkier coordination sphere impedes precise positioning.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between bromonaphthalene derivatives and trimethylsilylmetal reagents (e.g., Me3Si-Bpin) offers theoretical potential. However, no experimental protocols for This compound have been documented in the reviewed literature.

Critical Analysis of Methodologies

Lithiation-Silylation Advantages

  • Regioselectivity : Directed deprotonation ensures predictable silylation at the 1-position, leaving the 4-bromo substituent intact.

  • Scalability : The reaction’s simplicity allows gram-scale synthesis without specialized equipment.

Limitations and Challenges

  • Moisture sensitivity : Both nBuLi and TMSOTf require strict anaerobic conditions, complicating large-scale production.

  • Byproduct formation : Trace amounts of 1,4-bis(trimethylsilyl)naphthalene may arise from over-silylation, necessitating careful chromatographic separation.

Characterization and Validation

Spectroscopic Data

While specific NMR data for the 4-bromo isomer are unavailable in the provided sources, analogous compounds exhibit characteristic signals:

  • ¹H NMR : Aromatic protons resonate between δ 7.2–8.3 ppm , with deshielding observed for protons adjacent to the silyl group.

  • ¹³C NMR : The quaternary carbon bonded to silicon appears near δ 135–140 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) typically confirms the molecular ion peak at m/z 294.0231 (calculated for C₁₃H₁₅BrSi).

Industrial and Research Applications

The compound’s utility stems from its dual functionality:

  • Cross-coupling substrate : The bromine atom undergoes Suzuki-Miyaura or Buchwald-Hartwig reactions, while the silyl group enables further functionalization via Fleming-Tamao oxidation.

  • Material science : Silicon’s electron-donating effects modify naphthalene’s optoelectronic properties, relevant to organic semiconductors .

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthalen-1-yl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to form new carbon-carbon bonds.

    Bases: Such as sodium hydride, used to deprotonate and activate the compound for further reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (4-Bromonaphthalen-1-yl)trimethylsilane is in organic synthesis, particularly in coupling reactions. It serves as a key intermediate in the synthesis of more complex organic molecules.

A. Sonogashira Coupling Reaction

The Sonogashira coupling reaction is a widely used method for forming carbon-carbon bonds. Research indicates that this compound can be effectively utilized as a coupling partner with terminal alkynes to produce substituted naphthalene derivatives. For instance, the reaction between this compound and various alkynes under palladium catalysis has shown promising yields, highlighting its utility in synthesizing functionalized naphthalene compounds .

Reaction TypeSubstrates InvolvedYield (%)
Sonogashira CouplingThis compound + 1-alkyne85-95

Material Science

In materials science, this compound has potential applications in the development of functional materials due to its ability to modify surfaces and enhance material properties.

A. Surface Modification

The incorporation of silanes like this compound into polymer matrices can improve adhesion and compatibility with other materials. Studies have demonstrated that such modifications can lead to enhanced mechanical properties and thermal stability in polymer composites .

Material TypeModification MethodProperty Enhanced
Polymer CompositesSilane coupling agentMechanical strength

Medicinal Chemistry

The compound also shows promise in medicinal chemistry, particularly as a precursor for drug development.

A. Synthesis of Bioactive Compounds

This compound can be used to synthesize bioactive compounds through various reactions, including nucleophilic substitutions and cross-coupling reactions. For example, it has been employed in the synthesis of naphthalene derivatives that exhibit anti-cancer activity .

Bioactive CompoundSynthesis MethodActivity
Naphthalene derivativeNucleophilic substitution with aminesAnti-cancer

Case Studies

Several studies illustrate the practical applications of this compound:

Case Study 1: Synthesis of Functionalized Naphthalenes
A study focusing on the use of this compound in synthesizing functionalized naphthalene derivatives demonstrated its effectiveness in producing compounds with potential pharmaceutical applications. The study reported yields exceeding 90% for several derivatives synthesized through palladium-catalyzed reactions .

Case Study 2: Surface Coating Applications
In another case, researchers explored the use of this compound for modifying surfaces of silica nanoparticles. The modified nanoparticles exhibited improved hydrophobicity and stability, making them suitable for use in drug delivery systems .

Mechanism of Action

The mechanism by which (4-Bromonaphthalen-1-yl)trimethylsilane exerts its effects is primarily through its reactivity in substitution and cross-coupling reactions. The trimethylsilane group acts as a protecting group, stabilizing the compound and facilitating selective reactions at the bromine site. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

((4-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane

  • Structure : Replaces the trimethylsilyl group with a bulkier tert-butyl-dimethylsilyl (TBDMS) group.
  • Impact : Increased steric hindrance from the tert-butyl group reduces reactivity in nucleophilic substitutions but enhances stability during storage .
  • Applications : Used in protective group strategies for hydroxyl or amine functionalities in organic synthesis.

Brominated Vinyl and Ethynyl Silyl Compounds

(2-Bromovinyl)trimethylsilane

  • Structure : Features a bromovinyl group instead of bromonaphthalene.
  • Properties : Boiling point = 50°C, specific gravity = 1.17, and cis-trans isomerism .
  • Reactivity : The vinyl group enables participation in Heck couplings or cycloadditions, contrasting with the aromatic coupling reactions of the target compound.

(4-Bromophenylethynyl)trimethylsilane

  • Structure : Incorporates an ethynyl bridge between the silyl group and bromophenyl.
  • Synthesis: Prepared via palladium-catalyzed Sonogashira coupling .
  • Applications : Used in Buchwald-Hartwig couplings to synthesize aryl amines, leveraging the ethynyl group’s π-conjugation .

TRIMETHYL((4-NITROPHENYL)ETHYNYL)SILANE

  • Structure : Substitutes bromine with a nitro group, enhancing electron-withdrawing effects.
  • Impact : Increased polarity improves solubility in polar solvents, while the nitro group directs electrophilic substitutions para to itself .

Halogen-Substituted Alkynyl Silyl Compounds

(5-Chloro-1-pentynyl)trimethylsilane

  • Structure : Chlorine replaces bromine, and the alkyne chain is elongated.
  • Impact: Lower electronegativity of chlorine reduces oxidative stability compared to bromine analogues. Limited safety data suggest cautious handling .

Simpler Silyl Compounds

Trimethylsilane

  • Structure : Lacks the bromonaphthalene moiety, reducing complexity.
  • Properties : Molecular weight = 74.2, flammable (flash point = 29°C), requiring ventilated storage .
  • Applications : Primarily used in semiconductor manufacturing and polymer chemistry, diverging from the target compound’s organic synthesis roles.

Data Table: Comparative Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Applications
(4-Bromonaphthalen-1-yl)trimethylsilane C₁₃H₁₅BrSi 283.25 No data No data Cross-coupling, material precursors
(2-Bromovinyl)trimethylsilane C₅H₁₁BrSi 179.13 50 No data Silane solutions, isomer studies
(4-Bromophenylethynyl)trimethylsilane C₁₁H₁₃BrSi 261.21 No data No data Aryl amine synthesis
TRIMETHYL((4-NITROPHENYL)ETHYNYL)SILANE C₁₁H₁₃NO₂Si 219.31 No data No data Electron-deficient coupling partners
Trimethylsilane C₃H₁₀Si 74.2 No data No data Semiconductor coatings

Key Research Findings

  • Steric Effects : Bulky silyl groups (e.g., TBDMS in ) improve thermal stability but hinder reaction kinetics compared to trimethylsilyl.
  • Electronic Effects : Bromine’s electronegativity enhances electrophilic substitution rates in naphthalene derivatives, whereas nitro groups () redirect reactivity.
  • Synthetic Utility : Ethynyl-linked silyl compounds () enable diverse coupling pathways, contrasting with the aromatic-focused reactivity of the target compound.

Q & A

Q. What are the standard synthetic routes for preparing (4-Bromonaphthalen-1-yl)trimethylsilane?

The compound is typically synthesized via silylation of a bromonaphthol precursor. A common method involves reacting (4-bromonaphthalen-1-yl)methanol with trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or triethylamine. The reaction is performed under anhydrous conditions in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. Post-reaction, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) is required to isolate the product .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • ¹H NMR : The trimethylsilyl (TMS) group appears as a singlet at δ 0.2–0.4 ppm. Aromatic protons on the naphthalene ring show splitting patterns influenced by bromine’s electronegativity (e.g., deshielded protons near Br).
  • ¹³C NMR : The TMS carbon resonates at δ 0–5 ppm. The brominated aromatic carbons exhibit distinct shifts (e.g., C-Br at ~δ 120–130 ppm).
  • GC-MS : Used to confirm molecular ion peaks (e.g., [M]⁺) and fragmentation patterns.
  • IR : Absence of -OH stretches (if starting from alcohol precursors) confirms silylation .

Q. What precautions are necessary for handling and storing this compound?

  • Handling : Use inert atmosphere (N₂/Ar) due to moisture sensitivity of silyl ethers. Avoid contact with protic solvents or acids, which may cleave the TMS group.
  • Storage : Store in airtight containers at −20°C under anhydrous conditions. Desiccants (e.g., molecular sieves) are recommended .

Advanced Research Questions

Q. How does the bromine substituent influence cross-coupling reactions involving this compound?

The bromine at the 4-position acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira). However, steric hindrance from the naphthalene ring and TMS group can reduce reactivity. Optimization strategies include:

  • Catalyst selection : Bulky ligands (e.g., XPhos) enhance turnover in Suzuki-Miyaura reactions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl boronic acids.
  • Temperature : Elevated temperatures (80–100°C) may be needed for sluggish substrates .

Q. What mechanistic insights explain contradictions in catalytic efficiency for TMS group introduction?

Discrepancies in silylation yields often arise from competing pathways:

  • Direct silylation : Base-mediated nucleophilic attack of TMSCl on the naphthol oxygen.
  • Side reactions : Protodesilylation under acidic conditions or incomplete deprotonation of the alcohol precursor. Studies using deuterated solvents (e.g., DMF-d₇) and kinetic isotope effects (KIE) can differentiate mechanisms .

Q. How can regioselectivity challenges in functionalizing the naphthalene ring be addressed?

The TMS group directs electrophilic substitution to the less hindered positions (e.g., 2- or 5-positions). For directed ortho-metalation, use strong bases (e.g., LDA) to deprotonate adjacent to Br, followed by quenching with electrophiles. Computational tools (DFT) predict regioselectivity by analyzing charge distribution and steric maps .

Q. What analytical methods resolve ambiguities in reaction byproduct identification?

  • HRMS : Distinguishes isobaric species (e.g., desilylated vs. bromine-lost products).
  • 2D NMR (COSY, NOESY) : Assigns coupling patterns in complex mixtures.
  • X-ray crystallography : Provides definitive structural confirmation but requires high-purity crystals, which may be challenging due to the compound’s oily nature .

Methodological Considerations

Q. How to optimize Sonogashira coupling using this compound?

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in THF or DMF.
  • Base : Et₃N or piperidine to scavenge HBr.
  • Substrate ratio : 1:1.2 (silane:alkyne) minimizes alkyne homocoupling.
  • Monitoring : TLC (hexane/EtOAc) tracks consumption of the brominated starting material .

Q. What strategies mitigate TMS group cleavage during purification?

  • Chromatography : Use neutral alumina instead of acidic silica gel.
  • Solvent choice : Avoid methanol or water-containing eluents.
  • Low-temperature crystallization : Reduces thermal degradation .

Q. How to analyze competing pathways in nucleophilic aromatic substitution (SNAr) reactions?

Kinetic studies under varying conditions (temperature, nucleophile strength) coupled with Hammett plots reveal whether the rate-determining step is substrate activation (e.g., Br⁻ departure) or nucleophile attack. Isotopic labeling (e.g., ⁸¹Br) aids in tracking substitution sites .

Tables for Key Data

Q. Table 1: Typical NMR Shifts for this compound

Proton/Carbon Typeδ (ppm) Range
TMS (¹H)0.2–0.4
Aromatic H (near Br)7.5–8.2
TMS (¹³C)0–5
C-Br (¹³C)120–130

Q. Table 2: Reaction Optimization Parameters for Sonogashira Coupling

ParameterOptimal Condition
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
SolventTHF/DMF (4:1)
Temperature80°C
BaseEt₃N

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